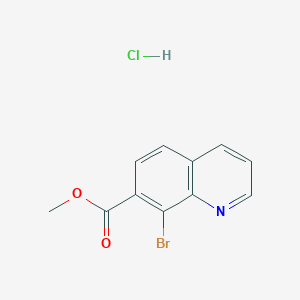

Methyl 8-bromoquinoline-7-carboxylate;hydrochloride

Description

Methyl 8-bromoquinoline-7-carboxylate hydrochloride is a halogenated quinoline derivative characterized by a bromine substituent at position 8, a methyl ester group at the 7-carboxylate position, and a hydrochloride salt. The bromine atom likely enhances electrophilic reactivity and steric bulk, while the methyl ester improves lipophilicity, and the hydrochloride salt increases aqueous solubility.

Properties

IUPAC Name |

methyl 8-bromoquinoline-7-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWWMOVXZFAQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C=C1)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromoquinoline-7-carboxylate;hydrochloride typically involves the bromination of quinoline derivatives followed by esterification and subsequent conversion to the hydrochloride salt. One common method includes:

Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Esterification: The brominated quinoline is then esterified using methanol and a strong acid catalyst like sulfuric acid.

Hydrochloride Formation: The ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoquinoline-7-carboxylate;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products include various substituted quinolines.

Oxidation: Products include quinoline N-oxides.

Reduction: Products include dihydroquinolines.

Hydrolysis: Products include 8-bromoquinoline-7-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 8-bromoquinoline-7-carboxylate hydrochloride is primarily noted for its role as a precursor in the synthesis of various biologically active compounds. Its structure allows for modifications that lead to derivatives with enhanced pharmacological properties.

Anticancer Activity

Compounds derived from 8-bromoquinoline have been extensively studied for their anticancer properties. For instance, derivatives have shown effectiveness as inhibitors of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Research indicates that methyl 8-bromoquinoline-7-carboxylate hydrochloride exhibits antimicrobial activity against a range of pathogens. Its derivatives have been evaluated for their efficacy against bacteria and fungi, showcasing potential as novel antimicrobial agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly as an iron-chelator. This activity is crucial for preventing neurodegenerative diseases by mitigating oxidative stress caused by excess iron accumulation in neural tissues .

Synthetic Methodologies

The synthesis of methyl 8-bromoquinoline-7-carboxylate hydrochloride typically involves several steps, utilizing readily available starting materials. The following table summarizes key synthetic routes:

| Step | Reaction | Reagents | Yield |

|---|---|---|---|

| 1 | Bromination | 6-bromoisatin + pyruvic acid | High |

| 2 | Esterification | 7-bromoquinoline + methanol | Moderate |

| 3 | Hydrolysis | Sodium hydroxide | High |

These methodologies emphasize the compound's accessibility and versatility in further chemical transformations .

Biological Activities

Methyl 8-bromoquinoline-7-carboxylate hydrochloride and its derivatives exhibit a broad spectrum of biological activities:

Antiviral Properties

Recent studies have highlighted the potential of these compounds as antiviral agents, particularly against HIV and other viral infections. Their mechanism often involves the inhibition of viral replication .

Chelating Agents

The compound serves as an effective chelator for various metal ions, which is beneficial in applications ranging from environmental remediation to medical therapies targeting metal toxicity .

Case Studies

Several case studies illustrate the practical applications of methyl 8-bromoquinoline-7-carboxylate hydrochloride:

-

Case Study 1: Anticancer Screening

In a study involving various quinoline derivatives, methyl 8-bromoquinoline-7-carboxylate showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development . -

Case Study 2: Neuroprotection Research

Research conducted on neuroprotective agents revealed that this compound effectively reduced oxidative stress markers in neuronal cultures exposed to iron overload, supporting its use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of Methyl 8-bromoquinoline-7-carboxylate;hydrochloride depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Involvement: Affecting biochemical pathways related to its target, such as neurotransmitter synthesis or degradation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between methyl 8-bromoquinoline-7-carboxylate hydrochloride and related compounds:

Key Observations

Core Structure: Quinoline derivatives (target compound, 8-hydroxyquinoline-7-carboxylic acid) exhibit planar aromatic systems conducive to π-π interactions, whereas isoquinoline derivatives (e.g., ) have a shifted nitrogen atom, altering electronic properties and binding affinities. Yohimbine hydrochloride () shares the methyl ester and hydrochloride functional groups but belongs to the yohimban alkaloid class, emphasizing structural diversity among hydrochlorides.

Halogen Effects: Bromine at position 8 in the target compound may confer greater steric hindrance and electron-withdrawing effects compared to chlorine or fluorine in analogs (e.g., 5-chloro-8-acetamido-6-methoxyquinoline or 7-fluoro in ). This could influence reactivity in substitution reactions or target binding.

Hydrochloride Salt :

- The hydrochloride salt enhances aqueous solubility, a feature shared with yohimbine hydrochloride and tramadol hydrochloride (), critical for bioavailability in drug formulations.

Ester vs. Carboxylic Acid: The methyl ester in the target compound increases membrane permeability compared to 8-hydroxyquinoline-7-carboxylic acid (), which has a free carboxylic acid group prone to ionization.

Research Findings and Implications

- Antimalarial Potential: Historical quinoline derivatives like 5-chloro-8-acetamido-6-methoxyquinoline () show antimalarial activity, suggesting that the target compound’s bromine and ester groups could be optimized for similar applications.

- Solubility-Stability Trade-offs: Hydrochloride salts (e.g., valganciclovir HCl in ) improve solubility but may require careful formulation to prevent deliquescence, as noted in .

- Synthetic Flexibility: The bromine atom in the target compound offers a site for further functionalization (e.g., cross-coupling reactions), unlike the fluorine in ’s isoquinoline derivative.

Biological Activity

Methyl 8-bromoquinoline-7-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has been identified as a potential antimicrobial agent, effective against various bacterial strains.

- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound acts on specific enzymes, affecting metabolic pathways.

The mechanisms through which methyl 8-bromoquinoline-7-carboxylate;hydrochloride exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : It inhibits enzymes involved in DNA synthesis and repair, such as bacterial DNA gyrase and type IV topoisomerase, leading to cell death in bacteria.

- Receptor Interaction : The compound interacts with various biological receptors, modulating their activity and influencing cellular signaling pathways .

- Oxidative Stress Induction : It may induce oxidative stress in cancer cells, promoting apoptosis through reactive oxygen species (ROS) generation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 8-bromoquinoline-7-carboxylate;hydrochloride against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Klebsiella pneumoniae | 0.250 |

The compound demonstrated superior activity against Staphylococcus aureus compared to standard antibiotics .

Anticancer Activity

In vitro studies assessed the anticancer properties of the compound on various cancer cell lines. The results indicated:

- A549 Cell Line (Lung Cancer) : IC50 value of 10 μM, indicating significant inhibition of cell growth.

- MCF-7 Cell Line (Breast Cancer) : IC50 value of 15 μM.

These findings suggest that methyl 8-bromoquinoline-7-carboxylate;hydrochloride could be a promising candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural modifications of methyl 8-bromoquinoline-7-carboxylate;hydrochloride significantly influence its biological activity. For instance:

- Bromine Substitution : The presence of the bromine atom enhances the reactivity and selectivity towards biological targets compared to other halogenated derivatives.

- Carboxylate Group : This functional group is essential for enzyme binding and activity modulation.

Q & A

Q. What are the optimal synthetic routes for Methyl 8-bromoquinoline-7-carboxylate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated quinoline derivatives typically involves bromination of precursor quinoline structures under controlled conditions. For example, bromination at the 8-position can be achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile . Post-bromination, esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) is critical to introduce the carboxylate group. Hydrochloride salt formation is then accomplished via acidification with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol). Key factors affecting yield include:

- Temperature : Bromination reactions often require 0–5°C to minimize side reactions.

- Solvent polarity : Higher polarity solvents improve intermediate stability.

- Catalyst use : Lewis acids (e.g., FeCl₃) may enhance regioselectivity for bromine positioning .

Q. How can researchers validate the purity and structural integrity of Methyl 8-bromoquinoline-7-carboxylate hydrochloride?

Methodological Answer: Standard analytical workflows include:

- HPLC-MS : To assess purity (>95%) and confirm molecular weight ([M+H]⁺ expected at ~300.5 Da).

- FTIR : Key peaks for C=O (ester, ~1720 cm⁻¹) and C-Br (~550 cm⁻¹) should be present .

- ¹H/¹³C NMR : Diagnostic signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.5–8.9 ppm) .

- Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid HCl vapor exposure.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and light to prevent decomposition .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ variability) often arise from differences in:

- Assay conditions : Buffer pH, temperature, and cell line viability (e.g., HepG2 vs. HEK293).

- Compound stability : Hydrolysis of the ester group under physiological conditions may alter activity .

- Statistical rigor : Use standardized protocols (e.g., OECD guidelines) and include triplicate measurements with positive/negative controls .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing toxicity.

- Prodrug modification : Replace the methyl ester with a more hydrolytically stable group (e.g., ethyl or benzyl ester) .

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve plasma half-life .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to modulate electron density and binding affinity .

- Side-chain variation : Replace the methyl ester with amide or ketone functionalities to alter metabolic stability .

- Halogen substitution : Compare bromo vs. chloro analogs to assess steric and electronic effects on target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.